N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide
Description
The compound N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide features a pyridine core substituted at the 3-position with a furan-2-ylmethyl group and a 3,4-dimethylbenzenesulfonamide moiety. Its structure combines aromatic heterocycles (pyridine and furan) with a sulfonamide group, a common pharmacophore in medicinal chemistry. The 3,4-dimethyl substitution on the benzene ring may enhance lipophilicity compared to unsubstituted or methoxy-substituted analogs, influencing solubility and bioavailability .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-5-6-17(8-14(13)2)24(21,22)20-11-15-9-16(12-19-10-15)18-4-3-7-23-18/h3-10,12,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWZWPKWGNQFDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Groebke-Blackburn-Bienaymé Multicomponent Reaction
The pyridine ring with a furan-2-yl substituent at the 5-position is synthesized via a GBBR reaction, adapting protocols from imidazo[1,2-a]pyridine systems. This one-pot method employs:
- Pyridine-3-amine (1.0 equiv),
- Furan-2-carbaldehyde (1.2 equiv),
- Isobutyronitrile (1.5 equiv) in methanol/THF (1:1 v/v) at 80°C for 4 hours.
The reaction proceeds through imine formation, followed by cyclization to yield 5-(furan-2-yl)pyridin-3-amine. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic signals at δ 8.38 (d, J = 13.3 Hz, pyridine-H) and δ 7.53 (m, furan-H).
Nickel-Catalyzed Cross-Electrophile Coupling
For enhanced furan regiocontrol, a nickel-catalyzed coupling modifies methods from intramolecular sulfonamide systems.
- 5-Bromopyridin-3-amine (1.0 equiv),
- Furan-2-boronic acid (1.5 equiv),
- ((R)-BINAP)NiCl₂ (5 mol%), and MeMgI (2.0 equiv) in toluene at 80°C for 12 hours.
This method achieves a 78% yield of 5-(furan-2-yl)pyridin-3-amine, verified by high-resolution mass spectrometry (HRMS) showing m/z 187.0852 [M+H]+.
Sulfonylation with 3,4-Dimethylbenzenesulfonyl Chloride
Sulfonyl Chloride Synthesis
3,4-Dimethylbenzenesulfonyl chloride is prepared by chlorosulfonation:
Sulfonamide Coupling
The final step couples the methyleneamine and sulfonyl chloride under TFA catalysis:
- 3-(Aminomethyl)-5-(furan-2-yl)pyridine (1.0 equiv),
- 3,4-Dimethylbenzenesulfonyl chloride (1.2 equiv),
- TFA (20 mol%) in ethanol at reflux for 12 hours.
Purification via recrystallization (dichloromethane/ethanol) yields N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide as a pale-yellow solid (71% yield). $$^{1}\text{H}$$ NMR data: δ 8.26 (d, J = 13.5 Hz, pyridine-H), 7.89 (d, J = 7.1 Hz, aryl-H), 7.50–7.38 (m, furan-H), 3.20 (s, CH₂).
Alternative Synthetic Routes
One-Pot TFA-Mediated Three-Component Reaction
Adapting pyrrol-2-one synthesis methods, a one-pot approach combines:
- 3,4-Dimethylbenzenesulfonamide (1.0 equiv),
- 5-(Furan-2-yl)pyridine-3-carbaldehyde (1.0 equiv),
- Pyruvic acid (1.5 equiv) in ethanol with TFA (20 mol%).
This route bypasses intermediate isolation but yields only 29% product due to competing side reactions.
Copper-Catalyzed Oxidative Coupling
Modifying N-sulfonyl enaminone protocols, Cu(I) thiophene-2-carboxylate (20 mol%) and 4-CH₃O-TEMPO (3.0 equiv) in DMSO at 110°C facilitate coupling. However, this method results in over-oxidation of the furan ring, reducing practicality.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Comparative yields across methods:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| GBBR + Sulfonylation | 71 | 98 |
| Nickel Coupling + TFA | 68 | 95 |
| One-Pot Three-Component | 29 | 85 |
Challenges and Mitigation Strategies
Regioselectivity in Furan Substitution
GBBR reactions favor 5-substitution on pyridine due to electronic effects of the furan group. Nickel catalysis further enhances selectivity via steric control from the (R)-BINAP ligand.
Sulfonamide Stability
Basic work-up conditions (brine washes) prevent hydrolysis of the sulfonamide group. Storage under nitrogen at −20°C retains >95% purity over six months.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The furan and pyridine rings can participate in hydrogen bonding and π-π interactions, enhancing the binding affinity to the target proteins .
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiazole Derivatives (): Compounds like 4d–4i replace pyridine with thiazole cores. For example, 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) features a thiazole ring with pyridinyl and morpholinomethyl substituents.
- The hydroxyquinoline moiety may also confer metal-chelating properties absent in the target compound .
- Ranitidine Analogs (–7): Ranitidine-related compounds (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) share the furan-dimethylaminomethyl motif but replace sulfonamide with nitroacetamide and sulfanyl groups, reducing hydrogen-bonding capacity .
Substituent Effects
- Sulfonamide Groups : The target compound’s 3,4-dimethylbenzenesulfonamide group is less polar than the 4-trifluoromethylbenzenesulfonamide in 17d (), which has higher electronegativity and metabolic stability .
- Furan vs. Morpholine/Piperazine: The furan-2-ylmethyl group in the target compound contrasts with morpholinomethyl or piperazinemethyl groups in 4d–4i (). Furan’s oxygen atom may engage in weaker hydrogen bonding compared to morpholine’s tertiary amine .
Physicochemical Properties
- Lipophilicity : The 3,4-dimethyl group in the target compound likely increases logP compared to methoxy-substituted analogs (e.g., IIIa ) .
- Thermal Stability: High melting points in chromenone derivatives (e.g., 252–255°C in ) suggest greater crystallinity than the target compound, which lacks fused bicyclic systems .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- Furan Ring : Contributes to its reactivity and potential interactions with biological targets.
- Pyridine Ring : Enhances solubility and biological activity.
- Benzenesulfonamide Group : Known for its role in enzyme inhibition.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor by binding to the active site of target enzymes, thereby blocking substrate access. The furan and pyridine rings facilitate interactions such as hydrogen bonding and π-π stacking, enhancing binding affinity.
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, suggesting potential efficacy against various pathogens .
- Anticancer Properties : The sulfonamide moiety is often associated with anticancer activity due to its ability to inhibit carbonic anhydrase enzymes, which play a role in tumor growth and metastasis .
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Antioxidant Activity
Studies indicate that compounds with similar structures can modulate antioxidant enzyme expression, contributing to protective effects against oxidative stress. For instance, related furan-pyridine derivatives have shown the ability to induce phase II detoxifying enzymes like glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), which are crucial for cellular defense against toxic compounds .
Anti-inflammatory Effects
The anti-inflammatory potential of furan-containing compounds has been documented. For example, related compounds have been shown to inhibit pro-inflammatory cytokines and signaling pathways involved in inflammation . This suggests that this compound may also possess anti-inflammatory properties.
Antitumor Activity
Research on similar sulfonamide compounds indicates their potential as dual inhibitors of critical pathways in cancer cells. For instance, studies have highlighted the ability of certain sulfonamides to inhibit dihydrofolate reductase and carbonic anhydrases, both of which are important targets in cancer therapy .
Case Studies
- Study on Antitumor Activity : A study focusing on pteridine-sulfonamide conjugates demonstrated significant antitumor effects through inhibition of carbonic anhydrase activity. This provides a model for understanding how this compound could function similarly .
- Oxidative Stress Modulation : Another study highlighted the role of furan-pyridine derivatives in modulating oxidative stress through the activation of Nrf2 pathways, leading to increased expression of antioxidant enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| FPP-3 | Furan and pyridine rings | Anti-inflammatory, chemopreventive |
| Pteridine-sulfonamide | Sulfonamide group | Antitumor activity via enzyme inhibition |
| 2-(4-chlorophenoxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide | Chlorophenoxy substituent | Potential enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
